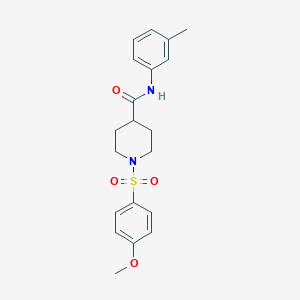

1-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-4-carboxamide

Description

1-((4-Methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 4-methoxyphenylsulfonyl group at the 1-position and an m-tolyl (meta-methylphenyl) substituent on the amide nitrogen.

Key structural features:

- Piperidine core: Provides conformational flexibility and hydrogen-bonding capabilities.

- 4-Methoxyphenylsulfonyl group: Enhances solubility and influences electronic properties via the electron-donating methoxy group.

Properties

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-15-4-3-5-17(14-15)21-20(23)16-10-12-22(13-11-16)27(24,25)19-8-6-18(26-2)7-9-19/h3-9,14,16H,10-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEHODRHIBGNGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a piperidine core substituted with a methoxyphenyl sulfonyl group and an m-tolyl group, which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer progression, such as coactivator-associated arginine methyltransferase 1 (CARM1), which is crucial for hormone-dependent tumors .

- Antimicrobial Activity : Compounds with similar structures have been evaluated for their efficacy against pathogens like Mycobacterium tuberculosis, showing promising activity with minimal cytotoxicity .

- Antiproliferative Effects : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, indicating potential as an anticancer agent. For instance, derivatives of piperidine have been linked to inhibition of cell cycle progression and apoptosis induction in cancer cells .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds:

Case Studies

- Anticancer Activity : A study evaluated the anticancer properties of a related piperidine derivative against multiple cancer types, including breast and lung cancers. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- Inhibition Studies : In another research effort, compounds structurally similar to 1-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-4-carboxamide were screened for their ability to inhibit CARM1. The results showed that these compounds could effectively reduce the enzymatic activity associated with tumor growth .

- Antimicrobial Efficacy : A high-throughput screening identified several analogs that displayed potent activity against M. tuberculosis, with some exhibiting low cytotoxicity towards human liver cells (HepG2) at effective concentrations .

Comparison with Similar Compounds

Variations in the Sulfonyl Substituent

The sulfonyl group is a critical pharmacophore. Modifications here alter electronic, steric, and solubility profiles:

*Calculated based on molecular formula C20H22N2O4S.

Key Findings :

Variations in the Amide Nitrogen Substituent

The N-aryl group significantly impacts target selectivity and binding affinity:

Key Findings :

Additional Functional Modifications

Some analogs incorporate fused rings or halogens for enhanced activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.